molecular formula C21H23N3O6S2 B2577387 (Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-61-9

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2577387
CAS RN: 865248-61-9
M. Wt: 477.55
InChI Key: FBRITDUNRICCHJ-DQRAZIAOSA-N
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Description

(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N3O6S2 and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Treatment

A study on GPIIb/IIIa integrin antagonists, which are important for their role in human platelet aggregation, developed compounds with significant therapeutic potential for antithrombotic treatment, particularly in acute phases. These compounds exhibit excellent human platelet aggregation inhibitory activity and oral availability, suggesting their potential use in managing thrombotic conditions (Hayashi et al., 1998).

Aldose Reductase Inhibitors for Diabetic Complications

A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential as novel drugs for treating diabetic complications, highlighting the therapeutic applications of such chemical structures in addressing diabetes-related health issues (Ali et al., 2012).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Research on synthesizing novel compounds for potential therapeutic applications described the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds may have implications in developing new drugs with improved efficacy and safety profiles (Mohamed, 2014; Mohamed, 2021).

MICA Activated Thioester Synthesis for Antibiotic Development

The synthesis of a key intermediate for Cefixime and Carumonam, S-2-Benzothiazolyl(Z)-2-(2-Aminothiazol-4-yl)-2-methoxycarbonyl methoxy imino thioacetate (MICA activated thioester), demonstrates the role of these compounds in developing antibiotics. This work emphasizes the importance of synthetic chemistry in facilitating the creation of life-saving medicines (Tian Da-kui, 2009).

Encapsulation in Zeolite for Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y showcased an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research illustrates the application of such compounds in catalysis, contributing to greener and more sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-5-30-19(25)13-24-17-11-8-15(29-4)12-18(17)31-21(24)22-20(26)14-6-9-16(10-7-14)32(27,28)23(2)3/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRITDUNRICCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.